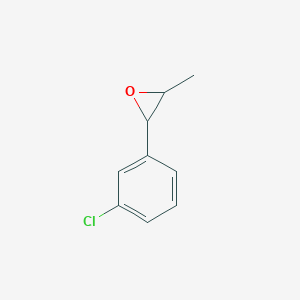

2-(3-Chlorophenyl)-3-methyloxirane

Description

2-(3-Chlorophenyl)-3-methyloxirane is an epoxide compound featuring a chlorinated aromatic ring and a methyl group on the oxirane (epoxide) ring.

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-3-methyloxirane |

InChI |

InChI=1S/C9H9ClO/c1-6-9(11-6)7-3-2-4-8(10)5-7/h2-6,9H,1H3 |

InChI Key |

GXEJBHVLGLPIFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-chlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chlorophenyl)-3-methyloxirane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as titanium-based catalysts, can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or ketones.

Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diols or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-3-methyloxirane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme-catalyzed epoxidation reactions.

Industry: The compound is used in the production of polymers and resins, where its reactive epoxide group can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-Chlorophenyl)-3-methyloxirane with similar compounds based on substituents, molecular formulas, and molecular weights:

*Calculated based on atomic masses (C:12.01, H:1.01, Cl:35.45, O:16.00).

Key Observations :

- The methyl group at the 3-position of the oxirane ring adds steric bulk, which may slow down reactions compared to unsubstituted oxiranes . Methoxy vs. Chloro: The 4-methoxy analog (2-(4-Methoxyphenyl)-3-methyloxirane) has a lower molecular weight and electron-donating methoxy group, which could reduce oxirane ring reactivity compared to the electron-withdrawing chloro substituent .

Structural Insights from Crystallography

- Crystal Packing :

- In the structurally related compound 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide, the oxirane ring adopts a planar conformation stabilized by intermolecular hydrogen bonds involving the carboxamide group . This suggests that substituents on the oxirane ring can significantly influence solid-state packing and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.